molecular formula C17H18BNO2 B6168837 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile CAS No. 1864801-59-1

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile

Cat. No. B6168837
CAS RN: 1864801-59-1
M. Wt: 279.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical substance that is often used in the preparation of pharmaceuticals and chemical intermediates . It is also known as phenylboronic acid pinacol ester . At room temperature, it appears as a colorless oily substance .


Synthesis Analysis

The synthesis of this compound involves a series of substitution reactions . The structure of the compound is confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring. This ring is further substituted with four methyl groups .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 320.145 Da . It is a colorless oily substance at room temperature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile involves the reaction of 5-bromo-1-naphthalene carbonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "5-bromo-1-naphthalene carbonitrile", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 5-bromo-1-naphthalene carbonitrile and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1864801-59-1

Product Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile

Molecular Formula

C17H18BNO2

Molecular Weight

279.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.